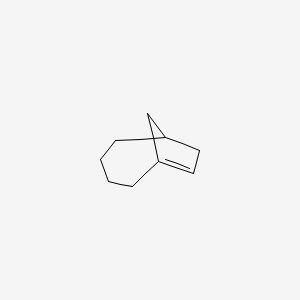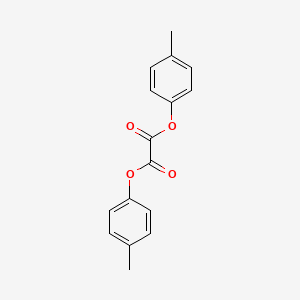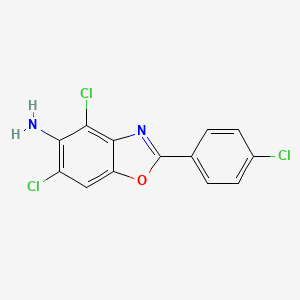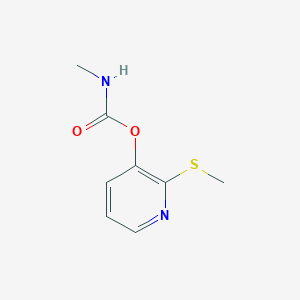
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is a chemical compound that belongs to the carbamate family. This compound is characterized by the presence of a pyridine ring substituted with a methylsulfanyl group at the 2-position and an N-methylcarbamate group at the 3-position. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate typically involves the reaction of 2-methylsulfanylpyridine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 2-methylsulfanylpyridine and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-70°C.
Catalysts: Catalysts such as triethylamine or pyridine can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process is optimized for cost-effectiveness and efficiency, with careful control of reaction parameters to minimize waste and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoprocarb: 2-Isopropylphenyl N-methylcarbamate, used as an insecticide.
Carbaryl: 1-naphthyl N-methylcarbamate, widely used as a pesticide.
Methomyl: S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate, another carbamate insecticide.
Uniqueness
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. Additionally, its potential as an acetylcholinesterase inhibitor makes it valuable in both agricultural and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
32637-38-0 |
|---|---|
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-9-8(11)12-6-4-3-5-10-7(6)13-2/h3-5H,1-2H3,(H,9,11) |
InChI-Schlüssel |
ZBWNYOCOFHQXRO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=C(N=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
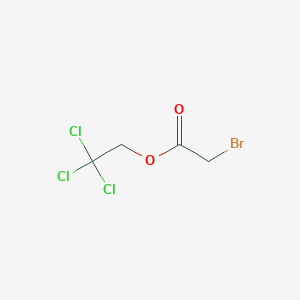
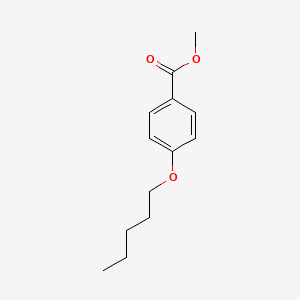
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
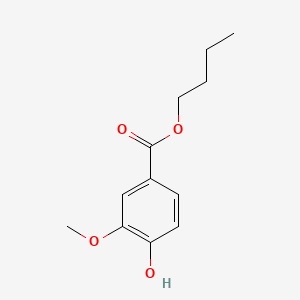

![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
